Cas no 67160-19-4 (azetidin-3-yl methanesulfonate)

azetidin-3-yl methanesulfonate 化学的及び物理的性質
名前と識別子
-
- 3-(Methanesulfonyloxy)azetidine
- 3-Azetidinol, methanesulfonate (ester)
- azetidin-3-yl methanesulfonate
- 3-methanesulfonyloxyazetidine
- SCHEMBL115052
- A9014
- CS-0184092
- OQKCHUBGQMUWHK-UHFFFAOYSA-N
- 67160-19-4
- EN300-1425650
-
- インチ: InChI=1S/C4H9NO3S/c1-9(6,7)8-4-2-5-3-4/h4-5H,2-3H2,1H3
- InChIKey: OQKCHUBGQMUWHK-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)OC1CNC1
計算された属性
- せいみつぶんしりょう: 151.03000
- どういたいしつりょう: 151.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- PSA: 63.78000
- LogP: 0.34400
azetidin-3-yl methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254762-1g |
Azetidin-3-yl methanesulfonate |
67160-19-4 | 98% | 1g |
¥2461.00 | 2024-05-04 | |
Enamine | EN300-1425650-0.1g |
azetidin-3-yl methanesulfonate |
67160-19-4 | 0.1g |
$136.0 | 2023-05-26 | ||
Enamine | EN300-1425650-0.25g |
azetidin-3-yl methanesulfonate |
67160-19-4 | 0.25g |
$143.0 | 2023-05-26 | ||
Enamine | EN300-1425650-0.5g |
azetidin-3-yl methanesulfonate |
67160-19-4 | 0.5g |
$149.0 | 2023-05-26 | ||
Enamine | EN300-1425650-1.0g |
azetidin-3-yl methanesulfonate |
67160-19-4 | 1g |
$155.0 | 2023-05-26 | ||
Enamine | EN300-1425650-5000mg |
azetidin-3-yl methanesulfonate |
67160-19-4 | 5000mg |
$453.0 | 2023-09-30 | ||
Enamine | EN300-1425650-500mg |
azetidin-3-yl methanesulfonate |
67160-19-4 | 500mg |
$149.0 | 2023-09-30 | ||
Enamine | EN300-1425650-2500mg |
azetidin-3-yl methanesulfonate |
67160-19-4 | 2500mg |
$267.0 | 2023-09-30 | ||
Enamine | EN300-1425650-1000mg |
azetidin-3-yl methanesulfonate |
67160-19-4 | 1000mg |
$155.0 | 2023-09-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254762-5g |
Azetidin-3-yl methanesulfonate |
67160-19-4 | 98% | 5g |
¥7725.00 | 2024-05-04 |
azetidin-3-yl methanesulfonate 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
azetidin-3-yl methanesulfonateに関する追加情報
Introduction to Azetidin-3-yl methanesulfonate (CAS No. 67160-19-4)
Azetidin-3-yl methanesulfonate, with the chemical identifier CAS No. 67160-19-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class of heterocyclic compounds, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a methanesulfonate (MsO-) substituent at the 3-position of the azetidine ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The azetidin-3-yl methanesulfonate structure is particularly noteworthy due to its potential applications in medicinal chemistry. Azetidine derivatives have been extensively studied for their role as pharmacophores in drug discovery, owing to their ability to mimic natural amino acid scaffolds while possessing distinct biochemical activities. The methanesulfonate group enhances the solubility and stability of the compound, facilitating its use in both laboratory-scale synthesis and industrial processes.
In recent years, Azetidin-3-yl methanesulfonate has garnered attention for its utility in the development of novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The flexibility of the azetidine ring allows for structural modifications that can fine-tune binding interactions with biological targets, making it a versatile scaffold for drug design.
One of the most compelling aspects of Azetidin-3-yl methanesulfonate is its role in peptidomimetics—molecules designed to mimic the bioactivity of peptides without their inherent limitations, such as susceptibility to proteolytic degradation. The azetidine ring can serve as a backbone to create cyclic peptides with enhanced metabolic stability and improved pharmacokinetic profiles. This has led to several promising candidates entering clinical trials for conditions ranging from cancer to autoimmune disorders.
Recent advances in computational chemistry have further highlighted the potential of Azetidin-3-yl methanesulfonate as a building block. Molecular modeling studies indicate that its conformational flexibility allows it to interact with a wide range of biological targets, including protein-protein interfaces and enzyme active sites. This property is particularly valuable in fragment-based drug discovery, where small molecules like Azetidin-3-yl methanesulfonate are used to identify lead compounds through high-throughput screening assays.
The synthesis of Azetidin-3-yl methanesulfonate involves multi-step organic transformations, typically starting from readily available precursors such as 2-aminoethanol or azetidine derivatives. The introduction of the methanesulfonate group is typically achieved via nucleophilic substitution or sulfonation reactions, which can be optimized for high yield and purity. Advances in catalytic methods have enabled greener synthetic routes, reducing waste and energy consumption while maintaining scalability.
Industrial applications of Azetidin-3-yl methanesulfonate have expanded beyond academic research into pharmaceutical development pipelines. Major chemical companies now offer this compound as a key intermediate for custom synthesis projects, catering to both academic institutions and biotechnology firms. Its reliability and reproducibility make it an indispensable tool for medicinal chemists working on next-generation therapeutics.
The safety profile of Azetidin-3-yl methanesulfonate is another critical consideration. While not classified as hazardous under standard regulatory guidelines, proper handling procedures must be followed to ensure worker safety during storage and transportation. Personal protective equipment (PPE), such as gloves and lab coats, is recommended when handling this compound to minimize exposure risks.
In conclusion, Azetidin-3-yl methanesulfonate (CAS No. 67160-19-4) represents a significant advancement in pharmaceutical chemistry, offering unique structural and functional properties that make it indispensable in drug discovery and development. Its versatility as a scaffold for peptidomimetics, coupled with recent innovations in synthetic methodologies and computational modeling, positions it as a cornerstone compound for future therapeutic innovations.
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